![molecular formula C20H24N4O2S B2892340 N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-44-2](/img/no-structure.png)

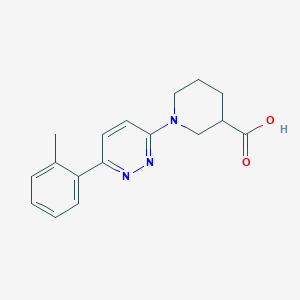

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Green Chemistry in Synthesis

A study by Poomathi et al. (2015) showcases a green and efficient approach for the synthesis of novel compounds via cleavage of the isatin C–N bond followed by a ring expansion reaction. This method uses environmentally benevolent catalysts, highlighting a sustainable route for synthesizing complex molecules potentially including N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide. The advantages include short reaction times, excellent yields, and high regioselectivity without the need for extraction and chromatographic purification steps (Poomathi et al., 2015).

Antagonistic Applications

Orain et al. (2017) developed a series of quinazolinedione sulfonamide antagonists, which includes compounds structurally related to this compound. These compounds have shown significant activity in inhibiting the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor, with potential applications in treating epilepsy and other neurological conditions (Orain et al., 2017).

Structural and Bioactivity Studies

Kumar et al. (2018) synthesized and characterized new quinazolin-4-yl-aminobenzenesulfonamide derivatives with potential bioactivity. The structural elucidation through various spectroscopic techniques and crystallography provides insights into the molecular interactions and stability of compounds like this compound. The study also explored the antimicrobial and anticancer activities of these compounds, offering a foundation for their application in medicinal chemistry (Kumar et al., 2018).

Sensor Development

Research by Chasta and Goyal (2015) on sulfamethoxazole, a compound with a similar sulfonamide group to this compound, led to the development of a sensitive sensor for detecting sulfonamide drugs in biological samples. This work underscores the potential for creating sensors based on the structural components of this compound for various analytical applications (Chasta & Goyal, 2015).

Antitumor and Water-soluble Analogues

Bavetsias et al. (2002) discuss the synthesis of water-soluble analogues of quinazolin-4-one antitumor agents, aiming to improve the solubility and cytotoxicity of compounds similar to this compound. These analogues retain unique biochemical characteristics, such as delayed, non-phase specific, cell-cycle arrest, indicating their potential in cancer treatment (Bavetsias et al., 2002).

Propriétés

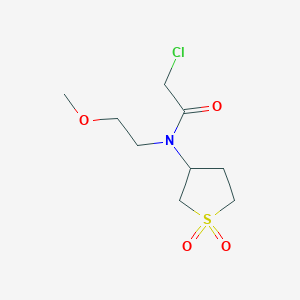

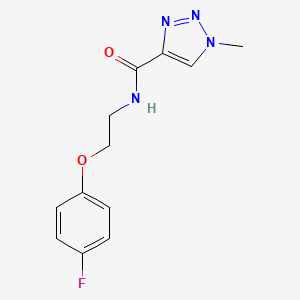

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide involves the reaction of 5-methylfurfural with ethyl acetoacetate to form 5-methylfuran-2-carboxylic acid. This is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 6-aminohexanoic acid to form the amide intermediate. The amide intermediate is then reacted with 2-mercapto-4(3H)-quinazolinone to form the final product.", "Starting Materials": [ "5-methylfurfural", "ethyl acetoacetate", "thionyl chloride", "6-aminohexanoic acid", "2-mercapto-4(3H)-quinazolinone" ], "Reaction": [ "5-methylfurfural + ethyl acetoacetate -> 5-methylfuran-2-carboxylic acid", "5-methylfuran-2-carboxylic acid + thionyl chloride -> 5-methylfuran-2-carbonyl chloride", "5-methylfuran-2-carbonyl chloride + 6-aminohexanoic acid -> N-[(5-methylfuran-2-yl)methyl]-6-aminohexanamide", "N-[(5-methylfuran-2-yl)methyl]-6-aminohexanamide + 2-mercapto-4(3H)-quinazolinone -> N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide" ] } | |

Numéro CAS |

689266-44-2 |

Formule moléculaire |

C20H24N4O2S |

Poids moléculaire |

384.5 |

Nom IUPAC |

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |

InChI |

InChI=1S/C20H24N4O2S/c1-14-10-11-15(26-14)13-22-18(25)9-3-2-6-12-21-19-16-7-4-5-8-17(16)23-20(27)24-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3,(H,22,25)(H2,21,23,24,27) |

Clé InChI |

SRRJJYWVAPWVCG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

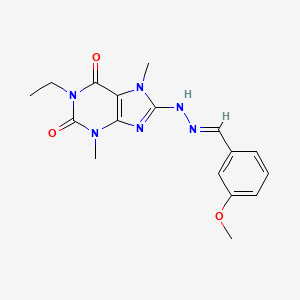

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892258.png)

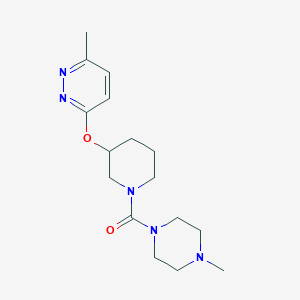

![N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892261.png)

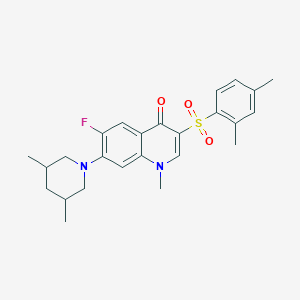

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2892267.png)

![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)